Oxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9R,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAVULMGIITDH-ZXPSTKSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Isolation, and Biosynthetic Pathways of Oxaline
Diverse Natural Producers of Oxaline (B8127276)
This compound is predominantly found as a secondary metabolite in certain filamentous fungi, especially those belonging to the Penicillium genus.
Fungal Isolates (e.g., Penicillium oxalicum, Penicillium meleagrinum, Penicillium chrysogenum) and Ecological Niche
Several Penicillium species have been identified as producers of this compound. Penicillium oxalicum is a prominent source, from which this compound was initially isolated. nih.govmedchemexpress.com This fungus is known to occur widespread in food and tropical commodities and has also been isolated from rhizosphere soil of pearl millet. wikipedia.org Penicillium oxalicum can also be found as an endophytic fungus in plants, such as the mangrove Avicennia marina. mdpi.com
Penicillium chrysogenum is another species reported to produce this compound. nih.govrsc.orgresearchgate.net This fungus is well-known as the industrial producer of penicillin and is found in various habitats, including indoor air isolates and subglacial sediment-rich ice. mdpi.cominspq.qc.caresearchgate.net
Penicillium meleagrinum is also associated with this compound production. Meleagrin (B1676177), a related compound, was isolated from Penicillium meleagrinum, and its structure was established as the 9-O-demethyl compound of this compound isolated from Penicillium oxalicum. researchgate.netjst.go.jpjst.go.jp
These fungi occupy diverse ecological niches, ranging from soil and decaying vegetation to food products and even within plant tissues as endophytes. The production of secondary metabolites like this compound by these fungi may play a role in their interactions within these environments, potentially offering competitive advantages.
Here is a table summarizing some fungal producers of this compound:
| Fungal Species | Common Habitats/Isolation Sources |
| Penicillium oxalicum | Food and tropical commodities, rhizosphere soil, marine environments |
| Penicillium meleagrinum | Not explicitly detailed in sources, but associated with meleagrin |
| Penicillium chrysogenum | Indoor air, subglacial ice, various other habitats |
Other Potential Biological Sources and Distribution
While Penicillium species are the primary known producers of this compound, research into marine-derived fungi has also identified this compound among the secondary metabolites isolated from these sources, suggesting a broader distribution within the fungal kingdom in various environments, including marine ecosystems. mdpi.comresearchgate.net The exploration of endophytic fungi from medicinal plants has also revealed Penicillium strains capable of producing this compound. scielo.br
Advanced Isolation and Purification Techniques for Research
The isolation and purification of this compound from fungal cultures or other biological matrices require sophisticated chromatographic and spectroscopic techniques to obtain the compound in a pure form for research purposes.
Chromatographic Strategies for Research-Scale Isolation (e.g., LC, HPLC, UPLC, SFC)
Chromatographic methods are fundamental for separating this compound from the complex mixtures present in fungal extracts. Liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are commonly employed for the separation and purification of natural products like this compound. sielc.comnih.govresearchgate.net These techniques utilize different stationary phases and mobile phases to differentialy elute compounds based on their chemical properties. Preparative HPLC is particularly useful for isolating larger quantities of the compound. While Supercritical Fluid Chromatography (SFC) is a powerful separation technique, its specific application for this compound isolation was not detailed in the provided sources.
Chromatographic methods are often chosen based on the scale of isolation required and the complexity of the matrix. nih.gov
Spectroscopic and Spectrometric Approaches for In-Situ Monitoring (e.g., LC-MS, LC-NMR, LC-FTIR)
Coupling chromatographic separation with spectroscopic and spectrometric detection allows for the identification and characterization of this compound, even within complex mixtures, and can be used for in-situ monitoring during isolation or analysis.
LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of LC with the mass analysis capabilities of MS. LC-MS is widely used for the detection and identification of chemicals in complex mixtures, such as natural product extracts, by providing information on the molecular weight and fragmentation pattern of the compound. scielo.brnews-medical.netrsc.org This is crucial for confirming the presence of this compound during purification steps.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR couples LC separation with NMR spectroscopy, a powerful tool for obtaining detailed structural information about organic substances. news-medical.net This technique is particularly valuable for the structural elucidation of unknown compounds in mixtures without the need for prior isolation, making it suitable for analyzing complex natural product extracts.
LC-FTIR (Liquid Chromatography-Fourier Transform Infrared): LC-FTIR combines LC separation with FTIR spectroscopy, which provides information about the functional groups present in a molecule. slideshare.net While less commonly hyphenated than LC-MS or LC-NMR, LC-FTIR can provide complementary structural information for the identification of separated compounds. slideshare.netshu.ac.uk
These hyphenated techniques enable researchers to monitor the separation process and confirm the identity and purity of this compound fractions in real-time or shortly after elution.
Elucidation of this compound Biosynthesis
The biosynthesis of this compound is a complex process that involves a series of enzymatic transformations starting from precursor molecules. Research has shed light on the pathway, particularly highlighting its relationship with other related indole (B1671886) alkaloids.
This compound is a roquefortine C-derived alkaloid. nih.govrsc.orgresearchgate.netnih.gov The biosynthetic pathway involves tandem O-methylations that complete the formation of this compound from glandicoline B, proceeding through meleagrin as an intermediate. nih.govrsc.orgnih.govrsc.org
Key enzymes involved in the late stages of this compound biosynthesis have been identified and characterized, particularly methyltransferases. The homologous enzymes OxaG (from P. oxalicum) and RoqN (from P. chrysogenum) catalyze the penultimate hydroxylamine (B1172632) O-methylation to generate meleagrin from glandicoline B. nih.govrsc.orgnih.govrsc.orgrcsb.org A second methyltransferase, OxaC, which is unique to the this compound gene cluster in P. oxalicum, catalyzes the methylation of meleagrin to form this compound, the terminal product of this pathway. nih.govrsc.orgnih.govrsc.orgrcsb.org
Studies involving the incorporation of isotopically labeled precursors, such as [indole-2-¹³C, 2-¹⁵N]tryptophan, have demonstrated that roquefortine is an intermediate in the biosynthesis of this compound in Penicillium oxalicum. rsc.org This research established that a nitrogen atom in this compound originates from tryptophan via roquefortine C. rsc.org
The oxa gene cluster from the marine-derived fungus Penicillium oxalicum F30 has been described, and a flavin-dependent oxidase, OxaD, has been characterized. OxaD is involved in generating roquefortine L, a nitrone-bearing intermediate in the biosynthesis of this compound. acs.org
The biosynthetic pathway illustrates how fungi utilize specific enzymatic machinery to convert primary metabolites and intermediate compounds into complex secondary metabolites like this compound.
Here is a simplified representation of the late-stage biosynthetic steps:
Glandicoline B → Meleagrin (catalyzed by OxaG/RoqN) → this compound (catalyzed by OxaC) nih.govrsc.orgnih.govrsc.org
This pathway highlights the sequential methylation reactions crucial for the formation of this compound.
Precursor Incorporation Studies and Isotopic Labeling
Precursor incorporation studies utilizing isotopic labeling have been instrumental in elucidating the biosynthetic pathway of this compound and related compounds. By feeding fungal cultures with isotopically labeled precursors, researchers can track the incorporation of these labeled atoms into the final product and various intermediates. nih.govosti.gov This allows for the identification of the primary building blocks and the sequence of biosynthetic steps. nih.gov
Stable isotope labeling (SIL) is a powerful tool in untargeted metabolomics to determine the biosynthetic origin of metabolites. nih.govnih.gov This involves growing organisms in the presence of isotopically labeled precursors and then analyzing the metabolites by mass spectrometry to identify those that have incorporated the label. nih.govosti.govnih.gov This approach has been used to categorize metabolites based on their precursor incorporation and link them to candidate biosynthetic gene clusters. nih.gov
Identification and Characterization of Key Biosynthetic Intermediates (e.g., Meleagrin, Glandicoline B)
Research has identified several key intermediates in the biosynthetic pathway leading to this compound. Meleagrin and glandicoline B are two prominent examples. wikipedia.orgnih.gov The pathway from roquefortine C to meleagrin involves several steps, with glandicoline A and glandicoline B identified as intermediates. nih.govuniprot.orgebi.ac.uk Meleagrin is produced from glandicoline B through the action of a methyltransferase. nih.govuniprot.org this compound is then generated from meleagrin through a subsequent methylation step. nih.govrsc.orgnih.gov
Detailed metabolic profiling and structural elucidation of compounds produced by Penicillium strains, including deletion mutants, have been crucial in identifying these intermediates and assigning specific enzymatic steps in the pathway. nih.gov
Genetic Basis of this compound Production
The genes encoding the enzymes responsible for this compound biosynthesis are typically organized into a biosynthetic gene cluster (BGC) in the fungal genome. nih.govwikipedia.orgresearchgate.netresearchgate.net The this compound gene cluster in P. oxalicum F30 has been identified and shown to be homologous to the meleagrin gene cluster in P. chrysogenum. nih.govrsc.org
Studies involving gene deletion and silencing have been crucial in assigning functions to specific genes within these clusters and confirming their roles in the biosynthetic pathway. nih.govebi.ac.ukresearchgate.net For example, deletion of the roqA gene in P. chrysogenum resulted in the loss of several metabolites in the roquefortine/meleagrin pathway, including glandicoline B and meleagrin, confirming its role in the initial dipeptide synthesis. nih.gov Silencing of the methyltransferase gene (gmt, homologous to roqN) in P. chrysogenum led to the accumulation of glandicoline B, indicating its role in the conversion to meleagrin. ebi.ac.uk The identification and characterization of the genes within the this compound BGC provide the genetic basis for this compound production and offer potential targets for genetic engineering to manipulate this compound yields or produce analogs. nih.govresearchgate.netwikipedia.org
Here is a representation of some of the data discussed regarding intermediates and enzymes:
Table 1: Key Intermediates and Associated Enzymes in this compound Biosynthesis
| Intermediate 1 | Enzyme(s) Converting 1 to 2 | Intermediate 2 | Source Organism(s) | Reference |
| Roquefortine C | RoqM, RoqO | Glandicoline B | P. chrysogenum | nih.govuniprot.orgebi.ac.uk |
| Glandicoline B | OxaG, RoqN | Meleagrin | P. oxalicum, P. chrysogenum | nih.govrsc.orguniprot.org |
| Meleagrin | OxaC | This compound | P. oxalicum | nih.govrsc.orgnih.gov |
Note: This table is a representation based on the text data. In an interactive format, it could allow sorting by column or filtering by organism.
Table 2: Characterized Methyltransferases in this compound/Meleagrin Biosynthesis
| Enzyme | Organism | Catalyzed Reaction | Homologue | Reference |
| OxaG | P. oxalicum | Glandicoline B to Meleagrin | RoqN | nih.govrsc.orgrsc.org |
| RoqN | P. chrysogenum | Glandicoline B to Meleagrin | OxaG | nih.govrsc.orguniprot.org |
| OxaC | P. oxalicum | Meleagrin to this compound | None | nih.govrsc.orgrsc.org |
Note: This table is a representation based on the text data. In an interactive format, it could allow sorting by column or filtering by organism or reaction.
Identification and Annotation of Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of secondary metabolites in fungi and bacteria are often organized into biosynthetic gene clusters (BGCs). nih.govplos.org These clusters typically contain genes encoding core biosynthetic enzymes, tailoring enzymes, regulatory factors, and transporters. plos.org
The this compound biosynthetic gene cluster (oxa cluster) has been identified in Penicillium oxalicum. nih.govacs.org This cluster is homologous to the gene cluster responsible for meleagrin biosynthesis in Penicillium chrysogenum. nih.gov The identification and annotation of BGCs are commonly performed using in silico tools and bioinformatics algorithms that analyze genome sequences for the presence of genes encoding characteristic biosynthetic enzymes and associated proteins. nih.govjmicrobiol.or.krnih.gov Tools like antiSMASH are widely used for this purpose. nih.govjmicrobiol.or.krnih.gov
Functional Characterization of Genes within the this compound BGC
Functional characterization of genes within a BGC aims to determine the specific role of each gene in the biosynthetic pathway. This often involves genetic techniques such as gene knockout or overexpression, as well as in vitro enzymatic assays. mdpi.comtandfonline.comsjtu.edu.cn
In the this compound biosynthetic pathway, specific enzymes have been characterized. OxaD, a flavin-dependent oxidase found in the oxa cluster of Penicillium oxalicum F30, is responsible for generating roquefortine L, an indolic nitrone intermediate in this compound biosynthesis. researchgate.netacs.org OxaD is described as a versatile biocatalyst capable of converting roquefortine C derivatives to their respective nitrones. acs.org
Two late-stage methyltransferases, OxaG and OxaC, have also been functionally characterized in the this compound and meleagrin gene clusters from Penicillium oxalicum and Penicillium chrysogenum. rcsb.orgnih.gov OxaG, which shares sequence identity with RoqN in P. chrysogenum, catalyzes the hydroxylamine O-methylation of glandicoline B to produce meleagrin. rcsb.orgnih.gov OxaC is a methyltransferase unique to the this compound gene cluster and catalyzes the methylation of meleagrin to form this compound, the terminal product of the pathway. rcsb.orgnih.gov Crystal structures of OxaC in complex with substrates and products have provided insights into its catalytic mechanism, identifying key active site residues involved in methylation. rcsb.org
Transcriptional Regulation of this compound Biosynthesis
Transcriptional regulation plays a crucial role in controlling the expression of genes involved in secondary metabolite biosynthesis, thereby influencing the production levels of these compounds. nih.govmdpi.com This regulation can involve transcription factors that activate or repress the expression of BGC genes in response to various environmental signals and developmental cues. nih.govfrontiersin.org
In Penicillium oxalicum, the putative methyltransferase LaeA has been shown to control the expression of some secondary metabolic gene clusters. mdpi.com However, studies have indicated that the roquefortine C/meleagrin/oxaline biosynthetic cluster was not affected by the suppression of the laeA gene in P. oxalicum. mdpi.com In contrast, the brlA gene has been shown to downregulate the expression of the roquefortine C/meleagrin/oxaline biosynthetic pathway in a P. oxalicum ∆brlA deletion strain. mdpi.com This suggests that while some global regulators like LaeA may not directly control this compound biosynthesis, other factors such as BrlA can influence its production at the transcriptional level. mdpi.com The co-activation of clustered genes by specific transcription factors located within the BGCs is a common phenomenon in the regulation of secondary metabolism. mdpi.com
Data Table: Key Enzymes in this compound Biosynthesis
| Enzyme | Proposed Function in this compound Biosynthesis | Source Organism |
| OxaD | Indolic nitrone synthase (Roquefortine L formation) | Penicillium oxalicum F30 researchgate.netacs.org |
| OxaG | Methyltransferase (Glandicoline B to Meleagrin) | Penicillium oxalicum F30 nih.gov |
| OxaC | Methyltransferase (Meleagrin to this compound) | Penicillium oxalicum F30 rcsb.orgnih.gov |
Bioengineering and Metabolic Engineering for this compound Production
Bioengineering and metabolic engineering approaches are employed to optimize the production of natural products like this compound, either by enhancing the yield in native producers or by reconstituting the biosynthetic pathway in heterologous hosts. scielo.org.mxisomerase.com These strategies involve manipulating the genetic and metabolic machinery of the host organism. isomerase.com
Heterologous Expression of this compound Biosynthetic Pathways
Heterologous expression involves transferring a BGC or a part of it into a different host organism that is more amenable to genetic manipulation and fermentation. mdpi.comnih.govresearchgate.netplos.org This approach is valuable for characterizing cryptic gene clusters, increasing product yield, and facilitating the study of biosynthetic pathways. nih.govresearchgate.net
The enzymatic synthesis of this compound from glandicoline B has been reconstituted in vitro using heterologously expressed OxaG and OxaC from Penicillium oxalicum F30 in E. coli. nih.gov This demonstrates the feasibility of expressing key enzymes from the this compound pathway in a non-native host for functional studies and potentially for production. nih.gov Heterologous expression systems provide a simplified metabolic background, which can aid in identifying natural products and allow for faster genetic manipulation. nih.gov
Strain Engineering for Enhanced this compound Yield in Research Settings
Strain engineering focuses on modifying the genetic makeup of an organism to improve the production of a target compound. isomerase.comnih.gov This can involve strategies such as increasing the expression of pathway genes, optimizing precursor supply, inactivating competing pathways, or improving the tolerance of the strain to the product. isomerase.com
While specific detailed strategies for enhancing this compound yield through strain engineering in research settings were not extensively detailed in the search results, the general principles of metabolic engineering and strain optimization are applicable. The Design-Build-Test-Learn (DBTL) cycle is a common framework used in strain development to iteratively improve production. nih.gov Techniques include genetic manipulation, optimizing genetic circuits, and utilizing high-throughput screening methods. isomerase.comnih.gov Increasing the expression of bottleneck enzymes, such as the methyltransferases OxaG and OxaC, could be a potential strategy for enhancing this compound production. isomerase.com
Synthetic Biology Approaches to Novel this compound Analogues via Biosynthesis
Synthetic biology aims to design and construct new biological parts, devices, and systems, including engineered biosynthetic pathways for the production of natural products and novel analogues. mdpi.combiorxiv.org This can involve modifying existing BGCs, combining genes from different pathways, or designing entirely new enzymatic routes. mdpi.combiorxiv.orgresearchgate.net
The structural and mechanistic insights gained from studying the enzymes in the this compound biosynthetic pathway, such as OxaC, can be used to guide efforts towards selective derivatization and structural diversification of this compound and related alkaloids. rcsb.org Synthetic biology approaches, including the engineering of biosynthetic pathways, can be used to generate novel analogues of natural products. mdpi.combiorxiv.orgresearchgate.net By manipulating the genes within the this compound BGC or introducing modified enzymes, it may be possible to steer the biosynthesis towards the production of this compound analogues with potentially altered properties. mdpi.combiorxiv.org The characterization of enzymes like OxaD, which exhibits versatility in converting derivatives, also suggests possibilities for generating analogues through biocatalysis. acs.org
Chemical Synthesis and Derivatization Strategies for Oxaline and Analogues
Retrosynthetic Analysis of the Oxaline (B8127276) Core Structure
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com This process involves mentally breaking bonds (disconnections) to identify robust and reliable reactions that can be used to form them in the forward, or synthetic, direction. ias.ac.inamazonaws.com
For a complex molecule like this compound, the retrosynthetic analysis reveals several key challenges, including the construction of the spiro-oxindole core, the installation of multiple stereocenters, and the formation of the intricate polycyclic system. A plausible retrosynthetic strategy for the this compound core is outlined below:
Disconnection 1: Exocyclic Olefin: The exocyclic double bond can be formed late in the synthesis, potentially via a Wittig-type reaction or an elimination reaction. This simplifies the immediate precursor to a molecule containing a ketone or a related functional group.
Disconnection 2: Spiroaminal Linkage: The indoline spiroaminal, a key feature of the core, can be disconnected. This suggests a precursor where the indoline nitrogen and the aminal carbon are part of separate fragments, which could be joined through a cyclization reaction, likely preceded by a series of controlled oxidations. nih.gov
Disconnection 3: Quaternary Carbon Stereocenter: A critical disconnection involves the C-C bond that forms the quaternary carbon stereocenter. This simplifies the molecule into two main building blocks. One key fragment would be a functionalized indoline or furoindoline derivative, and the other would carry the remainder of the carbon skeleton. nih.govresearchgate.net
This analysis breaks down the complex this compound structure into more manageable synthetic targets, such as a chiral furoindoline building block and a dehydrohistidine derivative. The logic of this approach allows chemists to devise a convergent synthesis, where complex fragments are built separately and then combined. ias.ac.in
Pioneering Total Synthesis Routes of this compound
The first total syntheses of complex alkaloids like this compound are landmark achievements that showcase the state of the art in synthetic chemistry. These routes establish the feasibility of constructing the molecular architecture and confirm the proposed structure of the natural product.
The success of a total synthesis hinges on the strategic use of robust chemical reactions and effective protecting groups to mask reactive functionalities. In the synthesis of this compound-type alkaloids, several key methodologies are employed.
| Reaction Type | Description | Reagents/Conditions | Purpose in Synthesis |
| Pictet-Spengler Reaction | A condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system. | Typically acid-catalyzed. | Construction of nitrogen-containing heterocyclic cores. |
| Oxidative Cyclization | Stepwise oxidation reactions that trigger cyclization to form key ring systems. | Various oxidizing agents (e.g., DDQ, IBX). | Formation of the indoline spiroaminal from an advanced indoline precursor. nih.gov |
| Cross-Coupling Reactions | Suzuki or Stille couplings are used to form crucial carbon-carbon bonds between complex fragments. | Palladium catalysts (e.g., Pd(PPh₃)₄). | Linking major building blocks of the molecule. |
| Asymmetric Alkylation | Introduction of alkyl groups with high stereocontrol to create chiral centers. | Chiral auxiliaries or catalysts. | Establishing the quaternary carbon stereocenter. researchgate.net |
Protecting Group Strategies: Protecting groups are essential for preventing unwanted side reactions. In a typical this compound synthesis, amine and hydroxyl groups require protection.
Boc (tert-butyloxycarbonyl): Commonly used to protect amine functionalities. It is stable under a wide range of conditions but can be easily removed with acid.
Silyl Ethers (e.g., TBS, TIPS): Used to protect hydroxyl groups. Their stability can be tuned, allowing for selective deprotection at different stages of the synthesis.
Controlling stereochemistry is arguably the most significant challenge in the total synthesis of this compound. nih.govresearchgate.net The molecule possesses multiple stereocenters, and their precise spatial arrangement is critical for its identity and biological function. Early syntheses often relied on substrate-based control, where the existing stereochemistry in a molecule directs the stereochemical outcome of a subsequent reaction. youtube.com
A key step in establishing the stereochemistry of nethis compound involved the highly stereoselective introduction of a reverse prenyl group to create a quaternary carbon stereocenter. nih.gov This was achieved using a chiral building block, (-)-3a-hydroxyfuroindoline, which effectively directed the approach of the incoming electrophile. nih.govresearchgate.net This strategy, where the stereochemistry of a starting material dictates the formation of new stereocenters, is a classic example of substrate-controlled stereoselection. youtube.com Further stereochemical integrity is maintained through carefully chosen reaction conditions that avoid epimerization of sensitive centers.
Recent Advancements and Novel Synthetic Methodologies for this compound
While pioneering syntheses proved the structure of this compound could be constructed, modern synthetic chemistry strives for greater efficiency, elegance, and sustainability. mtieat.orgnih.gov Recent advancements have focused on developing more concise and versatile routes to the this compound core and its analogues, often employing powerful new reactions that streamline the synthetic sequence. rsc.org
Modern asymmetric synthesis seeks to create chiral molecules from achiral starting materials through the use of chiral catalysts or reagents. This approach is often more efficient than using chiral starting materials derived from nature. Chiral oxazoline-containing ligands are among the most successful and widely used ligands in asymmetric catalysis. nih.govbldpharm.com
These ligands, often referred to as BOX (bis-oxazoline) or PHOX (phosphino-oxazoline) ligands, coordinate to a metal center to create a chiral environment. nih.govnih.gov This chiral catalyst then directs the enantioselectivity of the reaction it catalyzes. utexas.edu
Applications in this compound Synthesis:
Asymmetric Hydrogenation: Used to create chiral centers by the stereoselective addition of hydrogen across a double bond.
Asymmetric Aldol Reactions: The Mukaiyama aldol reaction, catalyzed by chiral metal-bis(oxazoline) complexes, can be used to form carbon-carbon bonds with high enantioselectivity. utexas.edu
Asymmetric Alkylation: Chiral phase-transfer catalysts or metal complexes with chiral ligands can be used to install alkyl groups stereoselectively.
Nature synthesizes complex molecules like this compound with remarkable efficiency, often using cascade reactions where a single event triggers a series of bond-forming transformations in one pot. rsc.org Synthetic chemists have increasingly adopted this "biomimetic" approach to rapidly build molecular complexity from simple precursors. nih.govvu.nl
A biomimetic cascade for the synthesis of a core structure related to this compound might involve an intramolecular Diels-Alder reaction or a series of cyclizations initiated by a single trigger, such as an oxidation or deprotection step. researchgate.netrsc.org For example, a carefully designed linear precursor could be induced to undergo a cascade of cyclizations to form the polycyclic core of this compound in a single, highly efficient step. These strategies are prized for their elegance and efficiency, as they reduce the number of separate purification steps and minimize waste, aligning with the principles of green chemistry. rsc.org
Use of Organometallic Catalysis in this compound Synthesis
Organometallic catalysis represents a powerful toolkit in modern organic synthesis, offering unparalleled efficiency and selectivity in the formation of complex chemical bonds. yale.eduresearchgate.netuoregon.edu These catalysts, which feature a metal-carbon bond, are instrumental in facilitating a wide array of transformations, including cross-coupling, C-H activation, and metathesis reactions, which are often essential for constructing complex natural product scaffolds. yale.edunih.govnih.gov
While the total synthesis of this compound is a formidable challenge, the application of organometallic catalysis could prove pivotal in overcoming key synthetic hurdles. For instance, transition metals like palladium, rhodium, and ruthenium are frequently employed to forge carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net In the context of this compound's complex tetracyclic core, reactions such as palladium-catalyzed cross-coupling could be envisioned for the construction of the substituted indole (B1671886) framework or for the attachment of the imidazole-containing side chain.
Furthermore, ring-closing metathesis (RCM), often catalyzed by ruthenium-based organometallic complexes, is a powerful strategy for the formation of macrocycles and other complex ring systems present in alkaloids. Although specific applications in a completed total synthesis of this compound are not yet extensively documented in publicly available literature, the principles of organometallic catalysis provide a clear roadmap for potential synthetic strategies. The table below illustrates the types of organometallic reactions that could be hypothetically applied to the synthesis of a complex alkaloid like this compound.
| Catalyst Type | Reaction Type | Potential Application in this compound Synthesis |
| Palladium (Pd) Complexes | Cross-Coupling (e.g., Suzuki, Heck) | Formation of C-C bonds for indole ring system construction or side-chain attachment. |
| Ruthenium (Ru) Complexes | Olefin Metathesis | Ring-closing metathesis to form heterocyclic rings within the core structure. |
| Rhodium (Rh) Complexes | Asymmetric Hydrogenation | Stereoselective reduction of prochiral double bonds to establish key stereocenters. |
| Iridium (Ir) Complexes | C-H Activation | Direct functionalization of C-H bonds to introduce substituents without pre-functionalization. |
This table presents potential applications of organometallic catalysis in the synthesis of complex alkaloids, based on established chemical principles.
Semisynthesis and Derivatization of Natural this compound
Semisynthesis, which involves the chemical modification of a natural product isolated from its biological source, is a highly effective strategy for generating novel derivatives. nih.govnih.gov This approach leverages the complex scaffold provided by nature, allowing chemists to explore the SAR of a compound without undertaking a lengthy and often low-yielding total synthesis. For this compound, which can be isolated from fungal cultures, semisynthesis offers a direct route to a variety of analogues.
The structure of this compound presents several functional groups that are amenable to chemical modification. u-tokyo.ac.jp Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of organic synthesis for modifying a molecule's properties. mdpi.com Key reactive sites on the this compound scaffold include the enol ether, the lactam moieties, the imidazole ring, and the dimethylallyl group.
Strategic modifications could include:
Modification of the Imidazole Ring: The nitrogen atoms of the imidazole ring can be alkylated or acylated to explore the impact of substituents on biological activity.
Reactions of the Enol Ether: The enol ether linkage could potentially be hydrolyzed under acidic conditions to a ketone, or it could undergo addition reactions.
Alterations to the Dimethylallyl Group: The terminal double bond of the allyl group is a handle for various transformations, such as oxidation (e.g., epoxidation, dihydroxylation) or reduction.
These modifications, guided by an understanding of the reactivity of each functional group, can lead to derivatives with altered polarity, metabolic stability, and target-binding affinity. nih.gov
Beyond simple functional group modifications, new chemical scaffolds can be appended to the this compound core to create hybrid molecules with novel properties. This strategy aims to combine the pharmacophoric elements of this compound with other molecular frameworks known to possess desirable biological or physicochemical characteristics. For example, a new heterocyclic ring system could be attached to the this compound molecule via a suitable linker, potentially leading to new interactions with biological targets. The development of tri-orthogonal scaffolds allows for the stepwise attachment of different chemical entities, a technique that could be adapted for the complex derivatization of natural products like this compound. researchgate.net
Design and Synthesis of this compound Analogues
The rational design and synthesis of analogues are central to medicinal chemistry. Starting from a lead compound like this compound, the goal is to create new molecules with improved potency, selectivity, or pharmacokinetic properties. A known analogue of this compound, nethis compound, has also been studied, indicating that modification of the this compound structure is a viable path for discovering new bioactive compounds.
Scaffold hopping is a powerful strategy in drug design where the core structure (scaffold) of a known active molecule is replaced with a structurally different core, while maintaining the original biological activity. nih.govuniroma1.itchimia.chyoutube.com This approach can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. uniroma1.it For this compound, one might envision replacing the central spiro-fused ring system with another rigid scaffold that projects the key pharmacophoric elements in a similar spatial orientation.
Isosteric replacement is a related concept where an atom or a group of atoms is exchanged for another with similar physical or chemical properties (bioisosteres). u-tokyo.ac.jpspirochem.comcambridgemedchemconsulting.comnih.govrsc.org This is a more subtle modification than scaffold hopping and is often used to fine-tune a molecule's properties. For example, a specific nitrogen atom in the this compound core could be replaced with a CH group, or a carbonyl group could be replaced by a thiocarbonyl. The table below provides examples of classic bioisosteric replacements that could be considered in the design of this compound analogues.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| -OH | -NH2, -SH, F | Alter hydrogen bonding, pKa, and metabolic stability. |
| -C=O | -C=S, -C=NH, -SO2- | Modify electronic properties and hydrogen bonding capacity. |
| Benzene Ring | Thiophene, Pyridine, Oxazole (B20620) | Change polarity, solubility, and potential for new vector interactions. |
| -CH3 | -Cl, -CF3 | Alter steric bulk, lipophilicity, and metabolic stability. |
This table illustrates common bioisosteric replacements relevant to drug design.
Combinatorial chemistry is a set of techniques that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govbohrium.com This approach is invaluable for efficiently exploring the SAR of a lead compound. By systematically varying different parts of the this compound molecule, a library of analogues can be generated and screened for biological activity. mdpi.com
The synthesis of an this compound library could be approached using solid-phase synthesis, where the growing molecules are attached to a resin bead. This allows for the use of excess reagents and simplified purification. A "split-and-pool" synthesis strategy could be employed to generate a vast number of unique compounds. For example, a common intermediate of the this compound scaffold could be attached to the solid support, and then different building blocks could be added in a systematic fashion to create a diverse library of final products. These libraries can then be subjected to high-throughput screening to identify new hits with desired biological profiles. mdpi.com
Click Chemistry and Bioconjugation Strategies for this compound Derivatives
The application of click chemistry and bioconjugation techniques has revolutionized the fields of chemical biology, drug discovery, and materials science. These strategies offer powerful tools for the specific and efficient modification of molecules, including heterocyclic compounds like this compound. By incorporating bioorthogonal functional groups, this compound derivatives can be transformed into versatile probes for labeling, tracking, and targeting biomolecules in complex biological systems.
Principles of Click Chemistry in Bioconjugation
Click chemistry, a concept first fully described by K. Barry Sharpless, M. G. Finn, and Hartmuth C. Kolb in 2001, refers to a class of chemical reactions that are modular, high-yielding, and produce minimal byproducts. wikipedia.org For a reaction to be considered a "click" reaction, it must be robust and insensitive to water and oxygen, and its components should be highly selective for each other, avoiding interference with native biochemical processes. wikipedia.orgwikipedia.orgwebsite-files.com This biocompatibility makes click chemistry exceptionally well-suited for bioconjugation—the covalent linking of two molecules, where at least one is a biomolecule. nih.gov
The most prominent click reaction used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins a terminal alkyne and an azide to form a stable 1,2,3-triazole ring. lumiprobe.com Due to the toxicity of copper catalysts in living organisms, copper-free alternatives have been developed, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.org SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst, making it ideal for live-cell labeling. wikipedia.org Another rapid and bioorthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, known as the Tetrazine Ligation. wikipedia.orgescholarship.org
Derivatization of this compound for Click Chemistry
To employ click chemistry, the this compound core structure must first be derivatized to include a bioorthogonal handle, such as an azide or a terminal alkyne. This is typically achieved through standard synthetic organic chemistry methods, where a linker containing the desired functional group is attached to a reactive site on the this compound molecule.
Once functionalized, these this compound derivatives can be conjugated to a wide array of other molecules, including fluorophores, affinity tags like biotin, or large biomolecules such as proteins and nucleic acids that have been modified with a complementary reactive group. lumiprobe.comlumiprobe.com For example, an alkyne-modified this compound derivative can be "clicked" onto an azide-modified protein, creating a stable this compound-protein conjugate.
Bioconjugation Strategies and Applications
The ability to conjugate this compound derivatives to biomolecules opens up numerous applications in biological research. These strategies allow for the precise attachment of the this compound moiety to a target, enabling its use as a probe to study biological processes.
Fluorescent Labeling and Imaging: this compound derivatives can be conjugated to fluorescent dyes. nih.govnih.gov These fluorescently-tagged this compound probes can then be introduced into living cells to visualize their localization, trafficking, and interaction with cellular components. This approach has been used to visualize the cellular targets of various bioactive compounds. nih.gov
Target Identification and Proteomics: By incorporating an affinity tag (e.g., biotin) via a click reaction, this compound derivatives can be used as "bait" in pull-down assays to identify their protein binding partners. This "protein-fishing" application is a powerful tool for understanding a compound's mechanism of action. nih.gov
Development of Probes: A related N-heterocyclic compound, chloroquinthis compound, has been used in a bioorthogonal ligation and cleavage method. nih.gov In this system, chloroquinoxalines react with ortho-dithiophenols to form fluorescent conjugates, demonstrating a pathway for both bioorthogonal ligation and subsequent cleavage, which can be used for protein analysis and trans-tagging applications. nih.gov
The table below summarizes key click chemistry reactions used in bioconjugation that are applicable for this compound derivatives.
| Reaction Name | Components | Catalyst | Key Advantages | Considerations |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High reaction rate, excellent selectivity, well-established chemistry. website-files.com | Copper catalyst can be toxic to living cells. website-files.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., Cyclooctyne), Azide | None (Strain-promoted) | Copper-free, highly biocompatible for use in living systems. wikipedia.org | Reaction rates can be slower than CuAAC. wikipedia.org |
| Tetrazine Ligation | Strained Alkene (e.g., Trans-cyclooctene), Tetrazine | None | Extremely fast reaction kinetics, bioorthogonal. wikipedia.orgescholarship.org | Tetrazine stability can be a concern in some biological contexts. nih.gov |
The following table lists the common reactive partners used in these bioconjugation strategies.
| Functional Group 1 | Functional Group 2 | Resulting Linkage | Reaction Type |
| Azide | Terminal Alkyne | 1,2,3-Triazole | CuAAC |
| Azide | Strained Alkyne (e.g., Cyclooctyne) | 1,2,3-Triazole | SPAAC |
| Tetrazine | Strained Alkene (e.g., Trans-cyclooctene) | Dihydropyridazine | Inverse-Electron-Demand Diels-Alder |
| Phosphine | Azide | Aza-ylide (hydrolyzes to amide) | Staudinger Ligation |
By leveraging these powerful chemical tools, this compound and its analogues can be effectively transformed into sophisticated molecular probes, enhancing their utility for detailed biological and medicinal investigation.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Oxaline
Methodological Approaches for SAR/SMR Studies of Oxaline (B8127276)
Investigating the SAR and SMR of this compound and its derivatives involves a combination of experimental and computational techniques. These approaches allow researchers to systematically alter the compound's structure, evaluate the resulting changes in activity, and model the interactions at a molecular level.
Synthetic Approach to Systematic Structural Variations
A fundamental approach to SAR studies is the synthesis of a series of this compound analogs with systematic structural modifications. This involves altering different parts of the this compound core or introducing various substituents to understand their impact on biological activity. For oxazoline-containing compounds in general, synthetic routes often involve the cyclization of β-hydroxy or unsaturated amides. rsc.orgrsc.org Mild catalytic methods, such as those using In(OTf)3, have been developed for the efficient synthesis of 2-oxazolines from oxetanes, providing rapid access to diverse oxazoline-based molecules for SAR studies. rsc.orgrsc.orgnih.gov This allows for the preparation of compounds with variations in the oxazoline (B21484) ring and attached functional groups. For instance, studies on anti-tuberculosis agents derived from oxazoline and oxazole (B20620) benzyl (B1604629) esters involved the synthesis and evaluation of a hundred compounds with variations around an oxazoline-containing intermediate that showed anti-tuberculosis activity. nih.gov The synthesis typically involves the formation of beta-hydroxy amides followed by cyclization to oxazolines and then dehydration to oxazoles. nih.gov
Computational Modeling and Molecular Docking for this compound-Target Interactions
Computational methods, particularly molecular modeling and docking, play a significant role in understanding the potential interactions between this compound or its analogs and biological targets. mdpi.comuns.ac.idmdpi.comresearchgate.netmdpi.comfrontiersin.org Molecular docking simulates the binding of a ligand (like this compound) to a receptor (such as a protein), predicting the preferred orientation and affinity. mdpi.commdpi.comresearchgate.netnih.gov This technique helps to visualize how the compound fits into the target's binding site and identify key residues involved in the interaction. mdpi.comresearchgate.net For oxazoline-based compounds targeting specific receptors like TAAR1, molecular docking studies have been used to identify promising new structures and understand their binding modes. mdpi.comresearchgate.net These studies can reveal crucial interactions, such as hydrogen bonds between the ligand and amino acid residues in the binding site. mdpi.com Computational modeling can also be used to predict the effect of structural modifications on binding affinity before synthesizing the compounds, thus guiding the design of new analogs. mdpi.comfrontiersin.org
Mutagenesis and Biochemical Assays for Target Binding Affinity
Mutagenesis and biochemical assays are experimental techniques used to validate the interactions predicted by computational methods and to quantify the binding affinity of this compound analogs to their targets. Mutagenesis involves altering specific amino acid residues in the target protein to understand their role in binding. novapublishers.comnih.govmdpi.com For example, site-directed mutagenesis has been used to identify residues crucial for ligand recognition and binding affinity in receptors. nih.gov Biochemical assays, such as binding studies, measure the strength of the interaction between the compound and its target, often expressed as inhibition constants (IC50) or dissociation constants (Kd). escholarship.orgbmglabtech.com These assays can confirm whether a synthesized analog has improved or reduced binding affinity compared to the parent compound or other derivatives. Studies on oxazoline derivatives as adenosine (B11128) deaminase inhibitors, for instance, utilized IC50 values to quantify inhibitory activity and assess the impact of structural changes. escholarship.org
Identification of Pharmacophores and Key Structural Determinants in this compound
Identifying the pharmacophore—the minimal set of structural features required for biological activity—and other key structural determinants is a primary goal of SAR/SMR studies. researchgate.netscience.govgoogle.com This knowledge is essential for the rational design of more potent and selective this compound-based compounds.
Elucidation of Essential Functional Groups for Biological Activity (non-clinical)
The oxazoline ring itself is a privileged heterocycle found in numerous natural products and bioactive molecules, contributing to various biological activities. rsc.orgrsc.orgbiointerfaceresearch.comijpsr.com Studies on oxazoline-containing compounds have explored the impact of different functional groups attached to the oxazoline core or the larger molecular scaffold on biological activity. For example, in the context of anti-tuberculosis agents, the oxazoline moiety was found to be part of a simple, small molecule intermediate that displayed anti-tuberculosis activity. nih.gov For oxazoline derivatives acting as adenosine deaminase inhibitors, a SAR study indicated that a methyl group at the 4-position of the dihydro-oxazole ring slightly increased potency, while a methyl substituent at the 3-position resulted in a loss of activity. escholarship.org The presence and position of various substituents on attached aromatic rings have also been shown to significantly affect activity in some oxazoline-based compounds. researchgate.netresearchgate.net The nature of functional groups influences physical properties like solubility and lipophilicity, which in turn affect biological behavior. acs.orgsolubilityofthings.com
Role of Stereochemistry in this compound's Interaction Profile
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence a compound's interaction with biological targets and thus its activity. ijpsr.comontosight.aicapes.gov.bracs.orgfrontiersin.org For chiral oxazoline-containing molecules, different enantiomers (stereoisomers that are non-superimposable mirror images) can exhibit different biological activities. capes.gov.bracs.org Studies on chiral oxazoline derivatives have demonstrated that the stereochemistry at specific positions, particularly on the oxazoline ring or adjacent chiral centers, can markedly influence biological efficacy. capes.gov.bracs.orgnih.gov For instance, research on chiral oxazoline-containing fungicides showed a substantial difference in antifungal activities between enantiomers. nih.gov Molecular modeling and experimental evaluations have been used to understand how different stereoisomers interact with the target binding site, providing insights into the stereochemical requirements for optimal binding and activity. capes.gov.brfrontiersin.org The specific stereochemistry can affect the molecule's shape and the precise positioning of its functional groups for interaction with the target. ontosight.aifrontiersin.orgontosight.ai
Elucidating Structure-Mechanism Linkages
Elucidating the structure-mechanism linkages of a compound like this compound involves understanding how its specific three-dimensional structure and chemical properties dictate its interaction with its biological target, tubulin, and subsequently lead to the observed cellular effects, such as inhibiting polymerization and causing cell cycle arrest. This process typically involves detailed biochemical and structural studies to map the binding site, characterize the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and understand any conformational changes that occur upon binding.
Understanding Conformational Dynamics of this compound and its Targets
The interaction between a small molecule like this compound and its protein target, tubulin, inherently involves conformational dynamics of both molecules. Tubulin, as a dynamic protein, undergoes conformational changes during its assembly into microtubules and interaction with various ligands. The binding of a molecule like this compound would likely involve specific conformational states of tubulin. Similarly, the flexibility and conformational preferences of the this compound molecule itself could play a role in its ability to access and bind to its target site on tubulin.
Molecular and Cellular Mechanisms of Oxaline Action in Research Models
Investigation of Primary Molecular Targets of Oxaline (B8127276)
Studies have aimed to identify the primary molecular targets of this compound to understand its cellular impact. These investigations span various classes of biomolecules, including enzymes and receptors.
Enzyme Inhibition and Activation Studies In Vitro
In vitro studies have explored this compound's ability to modulate enzyme activity. One area of investigation has focused on the proteasome, a multi-subunit complex responsible for protein degradation. The 20S proteasome is the catalytic core of the proteasome system jcpjournal.org. Research has shown that some compounds can inhibit the activity of the 20S proteasome researchgate.net. While the provided search results mention proteasome inhibition by other compounds like green tea polyphenols and organotins researchgate.net, and discuss the 20S proteasome's role jcpjournal.orgnih.govnih.gov, direct evidence of this compound's effect on 20S proteasome activity within the search results is not explicitly provided for "this compound" itself, but rather for oxazoline (B21484) derivatives or related concepts.
Another area of enzymatic investigation relevant to compounds with oxazoline rings is chitin (B13524) synthesis inhibition. Chitin synthase 1 (CHS-1) is a key enzyme in the biosynthesis of chitin, a crucial component of the exoskeleton in arthropods. Inhibition of CHS-1 can lead to mortality in these organisms repec.org. While the search results discuss chitin synthesis inhibitors, a direct link between this compound and chitin synthesis inhibition is not present in the provided snippets.
Elucidation of Downstream Signaling Pathways
Understanding the downstream signaling pathways affected by this compound is crucial for elucidating its cellular effects. These pathways often involve cascades of enzymatic events, particularly phosphorylation.
Kinase Cascades and Phosphorylation Events
Signaling pathways frequently involve kinase cascades, where one kinase phosphorylates and activates another in a sequence of events that amplifies the initial signal thermofisher.comfrontiersin.orgwikipedia.org. Protein phosphorylation, primarily on serine, threonine, or tyrosine residues, is a critical post-translational modification regulating numerous cellular processes, including signal transduction thermofisher.comyoutube.com. Mitogen-Activated Protein Kinase (MAPK) cascades are well-conserved examples of such pathways, involving a sequence of MAPKKK, MAPKK, and MAPK, each phosphorylating the next frontiersin.org. Kinases transfer a phosphate (B84403) group, usually from ATP, to a target protein, altering its function thermofisher.comyoutube.com. This process is reversible, regulated by phosphatases thermofisher.comyoutube.com.
This compound has been studied for its inhibitory activity against several kinases, including CDK2 and GSK3β ontosight.ai. These kinases are involved in various cellular processes and signaling pathways. While the direct impact of this compound's inhibition of these specific kinases on downstream phosphorylation events is not detailed in the provided snippets, the inhibition of kinases like CDK2 and GSK3β would be expected to influence the phosphorylation status of their substrates and consequently affect downstream signaling cascades. Oxazoline copper(II)-based complexes have also been shown to regulate VEGF/VEGFR2 downstream signaling pathways, affecting proteins like ERK1/2, AKT, and FAK and their phosphorylated forms rsc.orgrsc.org.
Data Table: Examples of Enzymes and Receptors Modulated by Oxazoline Derivatives
| Target Class | Specific Target (Example) | Oxazoline Derivative Example | Observed Modulation | Relevant Research Context |
| Enzyme | Kinases (CDK2, GSK3β) | This compound | Inhibition | Potential biological activities ontosight.ai |
| Receptor | α2 Adrenergic Receptor | 2-Pentadecyl-2-oxazoline (PEA-OXA) | Antagonist | Neuropathic pain research nih.govresearchgate.net |
| Receptor | Histamine H3 Receptor | 2-Pentadecyl-2-oxazoline (PEA-OXA) | Modulator | Neuropathic pain research nih.govresearchgate.netresearchgate.net |
| Protein Chaperone | HSP70 | Oxazoline analog of apratoxin A | Binding, promoting degradation of Hsp90 clients | Marine cyanobacteria research mdpi.comnih.gov |
| Receptor Tyrosine Kinase | VEGFR2 | Chiral oxazoline copper(II)-based complex | Down-regulation of expression and phosphorylation | Ovarian cancer research rsc.orgrsc.org |
Data Table: Examples of Downstream Signaling Components Affected by Oxazoline Derivatives
| Affected Signaling Component | Oxazoline Derivative Example | Observed Effect | Relevant Research Context |
| ERK1/2 (and p-ERK1/2) | Chiral oxazoline copper(II)-based complex | Down-regulation of expression and phosphorylation | VEGF/VEGFR2 pathway in ovarian cancer rsc.orgrsc.org |
| AKT (and p-AKT) | Chiral oxazoline copper(II)-based complex | Down-regulation of expression and phosphorylation | VEGF/VEGFR2 pathway in ovarian cancer rsc.orgrsc.org |
| FAK (and p-FAK) | Chiral oxazoline copper(II)-based complex | Down-regulation of expression and phosphorylation | VEGF/VEGFR2 pathway in ovarian cancer rsc.orgrsc.org |
| Intracellular Calcium Levels | Oxazoline derivatives of anthracyclines (O-DOX, O-DAU) | Increase | Ovarian and liver cancer cells plos.org |
| nSMase Activity | Oxazoline derivatives of anthracyclines (O-DOX, O-DAU) | Increased activity and protein levels | Ovarian and liver cancer cells plos.org |
Transcription Factor Modulation and Gene Expression Profiling
Transcription factors are proteins that regulate the rate of transcription of genetic information from DNA to messenger RNA by binding to specific DNA sequences wikipedia.orgkhanacademy.org. They play a crucial role in controlling which genes are expressed, when, and in what amount, thereby directing cellular processes like division, growth, differentiation, and death wikipedia.orgkhanacademy.org. The concentration of a transcription factor can influence gene expression by modulating its DNA-residence time frontiersin.org. While the provided search results discuss transcription factor modulation and gene expression profiling in general contexts wikipedia.orgkhanacademy.orgfrontiersin.orgwikipedia.orguns.ac.id, specific detailed research findings on how this compound directly modulates particular transcription factors or provides comprehensive gene expression profiling data were not found within the search results.
Calcium Signaling and Ion Channel Modulation
Calcium signaling is a fundamental process in cellular metabolism and acts as a critical second messenger involved in a wide range of cell functions, including exocytosis, muscle contraction, regulation of gene expression, cell proliferation, and cell death mdpi.comlestudium-ias.com. Ion channels, which are transmembrane proteins facilitating the passive transport of ions across biological membranes, are crucial for modulating electric gradients and are critically involved in calcium signaling mdpi.comlestudium-ias.com. Dysregulation of calcium levels and signaling is linked to various pathological conditions lestudium-ias.comnih.gov. While the search results highlight the importance of calcium signaling and ion channel modulation in various biological processes and diseases mdpi.comlestudium-ias.comnih.govbiorxiv.orgopenneurologyjournal.com, specific research findings detailing this compound's direct impact on calcium signaling pathways or its modulation of specific ion channels were not present in the provided snippets.
Cellular Effects of this compound in In Vitro Research Systems
In vitro research systems, such as 2D and 3D cell cultures, are widely used to study cellular behaviors and mechanisms, although 3D models are increasingly recognized for their ability to better mimic in vivo conditions mdpi.comphysiology.orgnih.govfrontiersin.org.
Cell Cycle Regulation and Apoptosis Induction Mechanisms
Cell cycle progression and apoptosis (programmed cell death) are tightly regulated processes essential for tissue homeostasis nih.gov. The manipulation of the cell cycle can either prevent or induce an apoptotic response, and this link involves key proteins like p53, RB, c-Myc, and cyclin-dependent kinases (Cdks) nih.gov. Apoptosis can be triggered by various signals and involves complex molecular mechanisms, including the regulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family, caspase activation, and mitochondrial pathway involvement mdpi.comoncotarget.commdpi.combiomolther.org. While the search results provide extensive information on the general mechanisms of cell cycle regulation and apoptosis induction nih.govmdpi.comoncotarget.commdpi.combiomolther.org, specific detailed research findings on how this compound influences these processes, including data on specific cell cycle phases affected or the precise apoptotic pathways it triggers, were not found within the provided snippets.
Autophagy Modulation and Cellular Stress Responses
Autophagy is a fundamental cellular process involving the lysosomal degradation of cytoplasmic components, crucial for maintaining homeostasis and responding to various cellular stresses, including nutrient deprivation, hypoxia, oxidative stress, and damaged organelles nih.govmdpi.comnih.gov. Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is closely intertwined with autophagy, with ROS acting as both inducers and by-products of the process mdpi.com. Autophagy can have a dual role in cancer, acting as a tumor suppressor in early stages but becoming pro-tumorigenic in advanced disease by aiding cell survival under adverse conditions mdpi.com. While the search results discuss the modulation of autophagy and its connection to cellular stress responses, particularly oxidative stress nih.govmdpi.comnih.govgavinpublishers.comcell-stress.com, specific detailed research findings on how this compound modulates autophagy or impacts cellular stress responses were not present in the provided snippets.
Impact on Cellular Metabolism and Bioenergetics
Cellular metabolism and bioenergetics, the study of energy transformation in living organisms, are critical for cell function, including signaling, proliferation, and response to external factors ox.ac.uknih.gov. Key aspects of cellular bioenergetics include mitochondrial respiration and glycolysis, which can be assessed by measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) ox.ac.uknih.gov. Changes in cellular bioenergetics can indicate the temporal scale of pharmacodynamic responses nih.gov. While the search results highlight the importance of cellular metabolism and bioenergetics in various cellular processes and as indicators in research ox.ac.uknih.govnih.govmdpi.complos.org, specific detailed research findings on this compound's impact on cellular metabolism or bioenergetics were not found within the provided snippets.
Effects on Cell Morphology and Migration in Research Models
Cell morphology (shape) and migration are fundamental processes involved in development, tissue formation, wound healing, and disease progression, including cancer metastasis physiology.orgnih.govplos.org. Cell migration involves cyclic changes in cell morphology driven by interactions with the extracellular matrix and various stimuli plos.org. In vitro models, particularly 3D systems, are valuable for studying cell morphology and migration as they better replicate the in vivo microenvironment compared to traditional 2D cultures mdpi.comphysiology.orgnih.govfrontiersin.org. While the search results discuss the study of cell morphology and migration in research models mdpi.comphysiology.orgnih.govfrontiersin.orgplos.org, specific detailed research findings on this compound's effects on cell morphology or migration in these models were not present in the provided snippets.
Comparative Analysis of this compound Mechanisms with Related Compounds
Comparative studies are crucial for understanding the specific mechanistic profile of this compound within the broader context of bioactive compounds. These analyses often involve investigating structural similarities and differences and how these relate to variations in molecular targets and cellular effects. Related compounds can include other alkaloids, oxazole (B20620) derivatives, or compounds known to affect similar biological pathways, such as inflammation or cell proliferation.
Overlapping and Distinct Mechanisms of Action
Research indicates that this compound exerts its anti-neuroinflammatory effects, in part, through the inactivation of the NF-κB and MAPK signaling pathways. researchgate.net This suggests an overlap in mechanism with other compounds that target these central regulators of inflammation. Additionally, inactivation of the TLR4/MyD88 pathway has been shown to contribute to this compound's anti-neuroinflammatory activity. researchgate.net
When comparing this compound to other compounds, distinct mechanisms can emerge. For instance, studies on other oxazole-containing compounds have revealed diverse mechanisms, including the disruption of bacterial cell wall synthesis, enzyme inhibition critical for microbial survival, and interaction with specific molecular targets involved in inflammation and tumor growth. Some oxazoline derivatives have been shown to bind to intracellular targets like DNA, RNA, and proteins, disrupting bacterial metabolic pathways and cellular processes. mdpi.com
In the context of anti-cancer activity, while this compound has shown some cytotoxicity nih.govresearchgate.net, other studies comparing different heterocyclic structures, including oxazoles and thiazoles, have indicated that the specific arrangement and type of heterocycles can significantly influence cytotoxic activity and the induction of apoptosis. nih.gov For example, sequential thiazole (B1198619) fragments were found to be critical for significant cytotoxic activity in one study, with longer sequences showing enhanced effects compared to smaller sequences or oxazole-based fragments. nih.gov
Another area of comparison involves the interaction with biological macromolecules. While some oxazoline-based polymers target bacterial DNA nih.gov, the specific targets of this compound, beyond signaling pathways, require further detailed investigation. The structural features of this compound, an indole (B1671886) alkaloid with a heterotetracyclic skeleton nih.gov, contribute to its unique interactions compared to simpler oxazoline or oxazole derivatives.
Comparative analysis of this compound with isorhodoptilometrin (B97057) and 5-hydroxy-7-(2′-hydroxypropyl)-2-methyl-chromone, also isolated from P. oxalicum, showed that all three compounds inhibited similar inflammatory markers and signaling pathways (NF-κB and MAPK), suggesting overlapping anti-neuroinflammatory mechanisms. researchgate.net
Synergistic or Antagonistic Interactions with Other Research Compounds
The potential for synergistic or antagonistic interactions between this compound and other research compounds has not been extensively documented in the provided search results specifically for this compound itself. However, the general principles of synergistic and antagonistic interactions in the context of natural products and drug combinations are well-established in research. remedypublications.comrsc.orgmdpi.com
Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. remedypublications.com This can happen through various mechanisms, such as targeting multiple points in a pathway, improving bioavailability, or reducing metabolism of the active compound. remedypublications.commdpi.com Antagonistic interactions, conversely, result in a combined effect that is less than the sum of individual effects, potentially due to competing for the same target or one compound interfering with the action of another. remedypublications.commdpi.com
Research on other classes of compounds, such as oxadiazoles, has shown that subtle structural modifications can lead to changes in the mechanism of action, potentially influencing how they might interact with other agents. nih.gov Similarly, studies on poly(2-oxazoline)s have investigated the interplay between different structural components (e.g., cationic content and hydrophobicity) and their impact on antimicrobial activity and potential interactions. nih.gov While direct data on this compound's synergistic or antagonistic interactions with specific research compounds is limited in the provided context, this area represents a relevant avenue for future investigation to fully understand its potential therapeutic applications and combinations.
Interactions between compounds can be complex and may depend on the specific biological context, concentrations, and the targets involved. remedypublications.commdpi.com Studies on natural product extracts, which contain multiple compounds, often highlight the challenges and importance of understanding these complex interactions. rsc.org
Advanced Analytical and Spectroscopic Methodologies for Oxaline Research
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling of Oxaline (B8127276)
High-Resolution Mass Spectrometry (HRMS) plays a significant role in the analysis of complex molecules like this compound, particularly in the context of metabolite profiling. HRMS provides accurate mass measurements, which are essential for identifying and characterizing metabolites, including those of oligonucleotides, by distinguishing mass differences with high precision. wuxiapptec.compharmaron.com This capability is vital for understanding the biotransformation pathways of compounds. pharmaron.com Metabolite profiling using HRMS involves analyzing samples to identify and quantify a wide range of metabolites present. pharmaron.com This approach has been adapted and employed for in-depth metabolic profile analysis of compounds containing oxazoline (B21484) heterocycles, providing detailed insights based on HPLC-HRMS data. uni-saarland.de
LC-MS/MS for Tracing this compound Biosynthesis and Quantification in Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the quantification of various compounds in biological samples due to its high sensitivity, precision, and accuracy. mdpi.comnih.gov This method is particularly valuable for tracing biosynthetic pathways and quantifying metabolites. mdpi.com For instance, LC-MS/MS methods have been developed and validated for the quantification of plasma oxalate, a different compound, highlighting the technique's application in clinical and research settings for precise measurement of specific molecules. nih.gov While direct studies on this compound biosynthesis tracing and quantification using LC-MS/MS are not explicitly detailed in the search results, the general applicability of LC-MS/MS for quantifying metabolites and tracing metabolic intermediates in complex biological matrices is well-established. mdpi.comnih.govresearchgate.net Sample preparation is a critical step in LC-MS/MS analysis of biological samples, often involving deproteinization and sometimes solid phase extraction (SPE) to purify the analytes. mdpi.com
Imaging Mass Spectrometry for Spatial Distribution in Research Specimens
Imaging Mass Spectrometry (IMS), also known as Mass Spectrometry Imaging (MSI), is a revolutionary technique that allows for the visualization of the spatial distribution of numerous molecules within a sample without the need for labeling. oeno-one.eunih.govescholarship.org This technique is invaluable for understanding the localization and function of metabolites and other biomolecules in various tissues. oeno-one.eunih.govnih.gov MSI works by rastering a localized ion source across the sample surface, generating a mass spectrum for each pixel, and then reconstructing an ion image based on the intensity of specific ions at each position. oeno-one.eu This provides a spatial map of the detected molecules. oeno-one.eu MSI has been applied to study the spatial distribution of metabolites in plant tissues, such as grapevine, to understand defense mechanisms and the localization of antimicrobial compounds. oeno-one.eu It is also used in toxicology research to characterize the spatial distribution of xenobiotics, their metabolites, and endogenous molecules in situ. nih.gov Recent advancements in MSI, such as tissue-expansion mass-spectrometry imaging (TEMI), are pushing the boundaries of spatial resolution, even reaching single-cell resolution while profiling hundreds of biomolecules. nih.gov This capability is crucial for uncovering metabolic heterogeneity in tissues, including tumors. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (research focus)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for determining the molecular structure and interactions of compounds. creative-biostructure.comoxinst.com It is routinely used in organic chemistry for the identification and structural confirmation of both known and unknown molecules. oxinst.comecampus.comresearchgate.net NMR provides detailed structural information about dissolved molecules through multinuclear detection and various 2D NMR techniques. researchgate.net Structural elucidation using NMR involves analyzing parameters such as chemical shift, multiplicity, coupling constants, and integration from 1D NMR spectra, and correlations from 2D NMR spectra to deduce connectivity and spatial relationships. emerypharma.com
Solid-State NMR for Conformational Studies
While solution-state NMR is powerful for molecules in solution, solid-state NMR (SSNMR) is essential for studying the structure, interactions, and dynamics of molecules in the solid or gel-like state, including those that lack long-range order and are not amenable to crystallography. nih.govmdpi.com SSNMR is particularly useful for conformational studies of peptides and proteins in various forms, such as amyloid fibrils and pharmaceutical formulations. mdpi.com It can provide information on secondary structure and conformational angles. mdpi.com SSNMR techniques, sometimes combined with X-ray diffraction, have been used for conformational studies of various compounds, including those with oxazoline rings. colab.wsresearchgate.netcapes.gov.br Although specific SSNMR studies solely focused on the conformational analysis of this compound were not found in the search results, the technique's capability for studying molecular conformations in the solid state is well-established. mdpi.com
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound-Target Complexes
X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structures of molecules, particularly in the context of understanding interactions between a small molecule like this compound and its biological targets. nih.govnanoimagingservices.comcreative-biostructure.com X-ray crystallography involves obtaining a crystal of the molecule or complex and then analyzing the diffraction pattern produced when X-rays pass through the crystal to determine the atomic structure. nanoimagingservices.comcreative-biostructure.com It can provide high-resolution atomic details, including precise information about drug-binding pockets. creative-biostructure.com The structure of this compound itself has been established by X-ray methods. researchgate.net
Cryo-EM is a complementary technique that allows for the visualization of molecules in a near-native state by flash-freezing the sample in a thin layer of vitreous ice. nanoimagingservices.comcreative-biostructure.com Cryo-EM is particularly well-suited for studying large molecular complexes, membrane proteins, and molecules that are difficult to crystallize. nanoimagingservices.comcreative-biostructure.comcriver.comnih.gov It can also capture different conformational states of molecules and provide insights into their function and mechanisms. nanoimagingservices.com While X-ray crystallography often provides higher resolution for small, well-ordered crystals, Cryo-EM has made significant advancements and can achieve near-atomic resolution for challenging macromolecular complexes. creative-biostructure.com Both techniques are invaluable in structural biology and drug discovery, providing detailed structural insights into drug targets and their interactions with ligands. creative-biostructure.comnuvisan.com Comparing and combining data from both methods can provide a more complete understanding of complex biological systems. nih.gov
Determination of Ligand-Protein Co-Crystal Structures
Determining the co-crystal structure of a small molecule like this compound bound to its target protein provides atomic-level details of the interaction. X-ray crystallography is a primary technique for this purpose, allowing researchers to visualize how the ligand fits into the protein's binding site, the specific amino acid residues involved in the interaction, and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) nih.govcriver.com. This information is invaluable for understanding the molecular basis of a compound's activity and can guide further research or modification of the compound. While specific co-crystal structures of this compound (PubChem CID 21598365) were not found in the search results, X-ray crystallography is a standard technique applied in structural biology to study protein-ligand complexes, including those involving potential therapeutic agents nih.govcriver.comresearchgate.net. Studies on related oxazoline-containing molecules and their interactions with proteins or enzymes highlight the utility of crystallography in elucidating binding modes and catalytic mechanisms nih.govcore.ac.ukacs.orgcardiff.ac.uk.
Structural Biology Insights into this compound Mechanism
Structural biology, encompassing techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM), provides insights into the three-dimensional structures of biological macromolecules and their complexes nih.govcriver.comcore.ac.uk. By resolving the structure of a protein target and its complex with this compound, researchers can deduce the mechanism of action at a molecular level acs.orgpnas.orgresearchgate.net. This can involve understanding how this compound binding affects protein conformation, enzymatic activity, or interaction with other molecules. Studies on the mechanisms of enzymes involving oxazoline intermediates or the interaction of oxazoline-containing ligands with metal centers demonstrate how structural biology reveals key aspects of molecular function and interaction nih.govcore.ac.ukacs.orgcardiff.ac.ukresearchgate.net. Applying these techniques to this compound research would aim to identify its specific protein targets and delineate the structural basis for its observed cytotoxic activity.
Chromatographic Techniques for Purity Assessment and Quantification in Research
Chromatographic techniques are essential tools in this compound research for purifying synthesized or isolated material, assessing its purity, and quantifying its presence in various samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used due to their sensitivity, resolution, and versatility scholarsresearchlibrary.comlcms.czjapsonline.comlcms.cz.
Preparative and Analytical HPLC/UPLC for Research Materials
HPLC and UPLC are utilized in both analytical and preparative modes in chemical and biological research teledynelabs.comthermofisher.comlabcompare.com. Analytical HPLC/UPLC is employed to assess the purity of this compound samples and to quantify its concentration. These methods involve separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase sielc.comsielc.comrjptonline.orgresearchgate.netroyalsocietypublishing.orgresearchgate.netresearchgate.net. Various stationary phases (e.g., C18) and mobile phase compositions (mixtures of water, organic solvents like acetonitrile (B52724) or methanol, and buffers) can be optimized to achieve high resolution separation of this compound from impurities sielc.comsielc.comrjptonline.orgresearchgate.netroyalsocietypublishing.orgresearchgate.netresearchgate.net. Detection is commonly done using UV-Vis detectors, as compounds with chromophores like this compound absorb UV light sielc.comsielc.comrjptonline.orgresearchgate.netresearchgate.net. For quantification, calibration curves are generated using known concentrations of pure this compound researchgate.netnih.gov.
Preparative HPLC, on the other hand, is used to purify larger quantities of this compound for further research, such as structural studies or biological assays teledynelabs.comthermofisher.comlabcompare.com. This typically involves using larger columns and higher flow rates compared to analytical scale, while maintaining the separation principles developed at the analytical level teledynelabs.comthermofisher.comlabcompare.com. Examples of preparative HPLC for purifying natural products or synthetic compounds, including those with related structures, highlight its importance in obtaining pure research materials confex.comresearchgate.net. The ability to purify and accurately quantify this compound is critical for ensuring the reliability of experimental results.
Chiral Chromatography for Enantiomeric Purity Analysis
Chiral chromatography is a specific type of chromatography used to separate stereoisomers, particularly enantiomers researchgate.netnih.govresearchgate.netmdpi.comcat-online.com. Given the complex structure of this compound with multiple stereocenters nih.gov, analyzing its enantiomeric purity is crucial, as different enantiomers can have vastly different biological activities. Chiral stationary phases are designed to interact differently with each enantiomer, leading to their separation researchgate.netnih.govresearchgate.netmdpi.com. This technique is vital for ensuring that research is conducted with a single, well-defined stereoisomer, especially when studying structure-activity relationships. Studies on the chiral separation of oxazoline derivatives demonstrate the applicability and importance of chiral HPLC in analyzing the enantiomeric purity of compounds containing oxazoline rings researchgate.netnih.govresearchgate.netmdpi.com.
Advanced Spectroscopic Methods for Interaction Studies
Beyond structural determination, spectroscopic methods can provide dynamic information about how this compound interacts with other molecules in real-time.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to study the binding kinetics and affinity of molecular interactions, including those between small molecules and proteins springernature.comdntb.gov.uaresearchgate.netnih.gov. In the context of this compound research, SPR can be used to quantify its binding to potential protein targets. The technique involves immobilizing one molecule (the ligand, e.g., a protein target) on a sensor surface and then flowing the other molecule (the analyte, e.g., this compound) over the surface springernature.comresearchgate.netnih.gov. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal springernature.comresearchgate.netnih.gov. By analyzing the association and dissociation phases of the binding curve, researchers can determine kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD) springernature.comresearchgate.netnih.gov. This provides quantitative data on the strength and speed of the this compound-protein interaction, contributing to the understanding of its biological activity. SPR has been widely applied to study protein-protein, protein-nucleic acid, and protein-small molecule interactions springernature.comdntb.gov.uaresearchgate.netnih.gov.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to quantify the thermodynamic parameters of molecular interactions in solution fishersci.at. It directly measures the heat absorbed or released during a binding event. This label-free method provides a complete thermodynamic profile of the interaction, including the binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). These parameters are fundamental to understanding the driving forces behind molecular recognition and binding.
In a typical ITC experiment, a solution of one binding partner (the ligand) is precisely injected into a sample cell containing the other binding partner (the titrand) at a constant temperature. Any molecular interaction that occurs will generate or absorb heat, causing a small temperature difference between the sample cell and a reference cell. The instrument's feedback system applies power to maintain both cells at the same temperature, and this compensatory power is measured over time. The integrated heat pulses for each injection, plotted against the molar ratio of the interacting molecules, generate a binding isotherm. Fitting this isotherm to an appropriate binding model allows for the determination of the thermodynamic parameters.
While ITC is a powerful technique for characterizing molecular interactions and their thermodynamics, specific research findings detailing the application of ITC for the thermodynamic analysis of this compound (CID 21598365) interactions were not identified in the consulted literature.
Fluorescence Spectroscopy for Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique widely used to study the structure, dynamics, and interactions of molecules in solution. It involves exciting a fluorescent molecule (fluorophore) with light at a specific wavelength and then detecting the emitted light at a longer wavelength. Changes in the fluorescence properties, such as intensity, emission wavelength, lifetime, and polarization, can provide valuable information about the fluorophore's local environment and conformational state.
One particularly useful application of fluorescence spectroscopy for studying conformational changes is Förster Resonance Energy Transfer (FRET). FRET occurs when energy is non-radiatively transferred from an excited donor fluorophore to an acceptor molecule (which can be another fluorophore or a quencher) when they are in close proximity (typically 0.5 to 10 nm). The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor. By labeling a molecule at specific sites with a donor-acceptor pair, FRET can act as a "spectroscopic ruler" to monitor changes in the distance between these sites, thereby providing insights into conformational changes.
Fluorescence spectroscopy can also be used to study changes in the intrinsic fluorescence of a molecule if it contains naturally fluorescent residues (like tryptophan, tyrosine, or phenylalanine) or by attaching extrinsic fluorescent probes. Alterations in the fluorescence properties of these probes can report on changes in the molecule's folding, unfolding, or interactions with other molecules. This technique is valuable for understanding protein dynamics, polymer chain behavior, and molecular recognition events.
Although fluorescence spectroscopy is a versatile tool for investigating conformational changes and molecular interactions, specific research findings detailing the application of fluorescence spectroscopy for studying the conformational changes of this compound (CID 21598365) were not identified in the consulted literature. Studies using fluorescence have been reported for other oxazole-containing compounds or related systems, such as oxazine (B8389632) dyes or poly(oxazoline)s, to study complexation or polymer dynamics.
Applications of Oxaline in Chemical Biology and Basic Biomedical Research
Oxaline (B8127276) as a Chemical Probe for Investigating Biological Pathways
Chemical probes are small molecules used to perturb biological systems and study the resulting effects, thereby helping to elucidate the functions of specific proteins or pathways. This compound, or molecules incorporating the oxazoline (B21484) core, can function as such probes. Chemical tools, including chemical probes, are instrumental in deciphering human biology by modulating the activity of target proteins within signaling pathways or cellular machineries. nih.gov This modulation can reveal target-phenotype associations. nih.gov
Development of Affinity Probes and Reporter Constructs
The development of affinity probes and reporter constructs is a key area where this compound or its derivatives can be applied. Affinity probes are designed to bind to specific biomolecules, allowing for their isolation, detection, or functional study. Reporter constructs, on the other hand, are engineered systems that produce a detectable signal when a specific biological event occurs.
Glycan oxazolines, a class of compounds related to this compound, have been utilized as activated donor substrates for endo-β-N-acetylglucosaminidase (ENGase) enzymes. This application is significant in facilitating the synthesis of glycoproteins with homogeneous glycan structures through glycosylation activity. researchgate.net The development of fluorescence-quenching-based assay systems using synthetic glycan probes, which can involve oxazoline derivatives, allows for the quantitative detection of enzyme activity. researchgate.net In these systems, a glycan derivative labeled with a reporter dye and a quencher molecule is hydrolyzed by an enzyme, leading to an increase in fluorescence intensity proportional to the amount of product. researchgate.net
Reporter constructs can also take the form of species-specific reporters, such as those used in nucleic acid sequencing methods. These constructs can be part of a larger system, like an Xpandomer, which incorporates tethers and reporter elements for parsing genetic information. google.com
Use of this compound in Target Identification and Validation Research
Identifying and validating the molecular targets of small molecules is a crucial step in understanding their mechanism of action and advancing drug discovery. This compound, or compounds used in conjunction with oxazoline-based probes, can play a role in this process. Target identification aims to pinpoint the biological molecule(s) that a compound interacts with to produce its effects. drughunter.com Target validation then confirms that these identified targets are indeed relevant to the disease or biological process being studied. wjbphs.com
Phenotypic Screening Followed by Target Deconvolution
Phenotypic screening involves testing compounds for their ability to induce a desired effect (phenotype) in cells or tissues relevant to a disease, without necessarily knowing the compound's direct target initially. criver.com, humanspecificresearch.org A major challenge following phenotypic screening is target deconvolution, which is the process of identifying the protein target(s) responsible for the observed phenotypic effect. criver.com, drughunter.com
Chemoproteomics, particularly with chemical probe-facilitated target enrichment, offers an effective approach for target deconvolution by profiling the target landscape and unraveling mechanisms of action. researchgate.net While traditional methods like affinity binding chromatography have limitations, newer approaches, such as those based on the Cellular Thermal Shift Assay (CETSA®), assess a compound's influence on protein thermal stability to identify targets. drughunter.com Highly selective compounds, potentially including oxazoline-based probes, can be used in phenotypic screening campaigns to provide preliminary direction during target deconvolution. rsc.org
Future Directions, Challenges, and Emerging Avenues in Oxaline Research
Elucidating Remaining Gaps in Oxaline (B8127276) Biosynthetic Pathways
Understanding the complete biosynthetic pathway of this compound is crucial for potential biotechnological production and the discovery of novel analogues. Research into fungal indole (B1671886) alkaloid biosynthesis has advanced significantly with the availability of fungal genome sequences, which facilitates the identification of relevant biosynthetic genes. nih.gov Fungi employ diverse strategies to incorporate indole moieties into alkaloids, often utilizing precursors related to L-tryptophan. nih.gov While the general mechanisms of fungal alkaloid biosynthesis are being uncovered, the specific enzymatic steps, intermediates, and regulatory mechanisms involved in the formation of the complex heterotetracyclic structure of this compound (CID 21598365) still contain gaps. plos.org Elucidating these missing steps, potentially through targeted gene knockout or overexpression studies in Penicillium oxalicum, coupled with advanced analytical techniques like metabolomics, would provide a comprehensive picture of the this compound biosynthetic route. Challenges in this area include the potential for complex, multi-step enzymatic reactions and the identification of novel enzymes unique to this pathway. Research into the biosynthesis of other strained fungal alkaloids, such as Herquline A, has demonstrated the power of combining traditional biochemical methods with computational analysis to understand complex transformations. researchgate.net Applying similar integrated approaches could prove beneficial for this compound.
Developing Novel and Sustainable Synthesis Strategies for Complex this compound Analogues
The complex structure of this compound presents challenges for efficient and scalable chemical synthesis. Developing novel and sustainable synthetic strategies is essential for producing this compound and its analogues for further research and potential applications. The broader field of oxazoline (B21484) chemistry has seen significant advancements in synthetic methodologies, including the development of novel catalysts and reaction conditions for the formation of oxazoline rings and their derivatives. nih.govmdpi.commdpi.comjcocs.comresearchgate.netunimore.itfrontiersin.orgbiorxiv.org Approaches like cationic ring-opening polymerization (CROP) have been utilized for synthesizing poly(2-oxazoline)s with controlled architectures and functionalities. jcocs.comescholarship.orgnih.gov While these methods are applied to simpler oxazoline structures, adapting them for the synthesis of complex, highly functionalized molecules like this compound analogues requires innovation. Challenges include achieving high stereoselectivity and regioselectivity in cyclization and functionalization reactions, as well as developing environmentally friendly and cost-effective processes. Research into sustainable synthesis is an active area, with efforts focused on using renewable resources, reducing waste, and employing milder reaction conditions. Exploring biocatalytic approaches, leveraging enzymes from the native producer organism or engineered enzymes, could offer a sustainable route for synthesizing this compound and its derivatives. Developing modular synthetic strategies that allow for the facile introduction of diverse substituents would be particularly valuable for generating libraries of this compound analogues for structure-activity relationship studies.
Deeper Understanding of this compound's Polypharmacology and Off-Target Effects in Research Models
While this compound is known to inhibit tubulin polymerization, its full polypharmacological profile and potential off-target effects in various biological systems are not yet comprehensively understood. nih.gov Polypharmacology, the ability of a single molecule to interact with multiple targets, is a critical aspect of drug discovery, influencing both efficacy and potential side effects. nih.gov Understanding unintended drug-target interactions early in research is crucial. nih.gov Computational approaches, such as target prediction algorithms and molecular docking studies, can help identify potential off-targets. nih.gov However, computational predictions need to be validated through experimental studies in relevant research models. Further research is needed to systematically investigate this compound's interactions with a wider range of biological targets beyond tubulin, including other proteins, enzymes, and receptors. Cellular assays and phenotypic screening in various cell lines and model organisms could reveal unanticipated biological effects and identify novel targets. nih.gov Challenges include the complexity of biological systems and the need for sensitive and specific methods to detect off-target binding and its functional consequences. A deeper understanding of this compound's polypharmacology is essential for interpreting its biological effects in research settings and assessing its potential for development.
Exploring Undiscovered Biological Activities and Molecular Targets of this compound
Beyond its known effect on tubulin, this compound may possess other undiscovered biological activities and interact with additional molecular targets. Natural products from fungi and marine organisms are a rich source of structurally diverse compounds with a wide range of biological properties, including antimicrobial, antiviral, and anticancer activities. nih.govmdpi.comnih.gov Given its fungal origin and complex structure, this compound could exhibit other bioactivities. Exploring these requires broad screening efforts using various biological assays. High-throughput screening platforms could be employed to test this compound against panels of enzymes, receptors, and cellular pathways. Phenotypic screens in different disease models could reveal novel therapeutic potential. Identifying new molecular targets would involve a combination of experimental approaches, such as pull-down assays and activity-based protein profiling, coupled with advanced mass spectrometry techniques. Computational methods, including ligand-based and structure-based virtual screening, could also guide the search for new targets. Challenges lie in the complexity of isolating and identifying low-abundance targets and the need for robust assays to validate interactions. Uncovering novel biological activities and targets of this compound could expand our understanding of its biological role and reveal new avenues for its utilization in research.
Integration of Omics Technologies for Systems-Level Understanding of this compound Effects
Integrating various omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of this compound's effects on biological systems. Omics approaches have proven invaluable in fungal research and other biological studies for unraveling complex cellular processes and identifying key molecular players. plos.orgescholarship.org Transcriptomics can reveal changes in gene expression patterns in response to this compound exposure, providing insights into affected pathways. Proteomics can identify alterations in protein abundance and modifications, highlighting direct and indirect targets. Metabolomics can capture changes in the cellular metabolic profile, reflecting the downstream consequences of this compound's activity. Integrating these different layers of omics data through bioinformatics and systems biology approaches can provide a holistic view of how this compound perturbs cellular networks. plos.orgescholarship.org This can help in identifying critical pathways affected by this compound, understanding mechanisms of action, and predicting potential off-target effects. Challenges include the computational resources and expertise required to analyze and integrate large-scale omics datasets and the need for sophisticated analytical methods to quantify a wide range of molecules. Applying integrated omics approaches to this compound research would significantly enhance our understanding of its biological impact.
Advancements in Computational and AI-Driven Approaches for this compound Research
Collaborative and Interdisciplinary Research Initiatives for this compound Studies
Addressing the remaining challenges and exploring the emerging avenues in this compound research will significantly benefit from collaborative and interdisciplinary research initiatives. The study of natural products like this compound spans multiple disciplines, including mycology, chemistry, biochemistry, molecular biology, pharmacology, and computational science. plos.orgescholarship.org Collaborative efforts bringing together experts from these diverse fields can facilitate knowledge sharing, leverage specialized expertise and resources, and accelerate progress. plos.orgescholarship.org Interdisciplinary projects can tackle complex questions that are difficult to address within a single discipline, such as the complete biosynthesis of this compound, its intricate interactions within biological systems, and the development of novel synthetic routes. escholarship.org Establishing consortia or research networks focused on fungal alkaloids or natural product research can foster collaboration and provide platforms for sharing data and resources. Public-private partnerships could also play a role in translating research findings into potential applications. Promoting interdisciplinary training for the next generation of researchers is also crucial to ensure a holistic approach to studying complex molecules like this compound. escholarship.org Collaborative and interdisciplinary initiatives are key to unlocking the full potential of this compound research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
